(5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine
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Overview
Description
(5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form or reduce any nitro groups present.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides or imines, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Triazole derivatives are known for their ability to interact with various biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a pharmaceutical agent. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine would depend on its specific biological target. Generally, triazole derivatives can inhibit enzymes by binding to their active sites or interact with receptors to modulate their activity. The molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
(5-Phenyl-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine: Similar structure but lacks the 3-chlorophenyl group.
(5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(4-methylphenyl)methanamine: Similar structure but has a methyl group instead of a fluorine atom.
Uniqueness
The presence of both 3-chlorophenyl and 4-fluorophenyl groups in (5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl)(4-fluorophenyl)methanamine makes it unique. These substituents can influence the compound’s chemical reactivity and biological activity, potentially leading to unique properties compared to similar compounds.
Properties
Molecular Formula |
C15H12ClFN4 |
---|---|
Molecular Weight |
302.73 g/mol |
IUPAC Name |
[3-(3-chlorophenyl)-1H-1,2,4-triazol-5-yl]-(4-fluorophenyl)methanamine |
InChI |
InChI=1S/C15H12ClFN4/c16-11-3-1-2-10(8-11)14-19-15(21-20-14)13(18)9-4-6-12(17)7-5-9/h1-8,13H,18H2,(H,19,20,21) |
InChI Key |
JDLLBPHTKOYPKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=N2)C(C3=CC=C(C=C3)F)N |
Origin of Product |
United States |
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